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Compound of Interest

1,4-Benzenediamine, 2,3,5,6-
Compound Name:
tetrafluoro-

Cat. No.: B073240

In-Depth Technical Guide to Tetrafluoro-p-
phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of tetrafluoro-p-phenylenediamine. The information is curated for researchers,
scientists, and professionals in drug development, with a focus on delivering precise data and
established experimental protocols.

Core Physical and Chemical Properties

2,3,5,6-Tetrafluoro-1,4-phenylenediamine is a fluorinated aromatic diamine with the chemical
formula CeHaFaN2. The incorporation of fluorine atoms onto the phenylenediamine backbone
imparts unigue properties, making it a valuable building block in materials science and
medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
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Property Value Source(s)

CAS Number 1198-64-7 [2][3]

Molecular Formula CeHaFaN-2 [3][4]

Molecular Weight 180.11 g/mol [31[4]

Appearance White to gray to brown 2]
powder/crystal

Melting Point 143.0to 147.0 °C [2]

Boiling Point (Predicted) 213.1+35.0°C

Density (Predicted) 1.624 + 0.06 g/cm?3

Solubility Soluble in methanol

Store under inert gas,
Storage protected from light, in a cool [3]
and dark place (<15°C)

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 2,3,5,6-tetrafluoro-1,4-
phenylenediamine, the following information is based on the analysis of analogous compounds
and general principles of spectroscopy.

1H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH2)
protons. The chemical shift of these protons in aromatic amines can be influenced by the
solvent and concentration.[5]

13C NMR: The carbon NMR spectrum will be influenced by the strong coupling between carbon
and fluorine atoms. Due to the symmetry of the molecule, two signals are expected for the
aromatic carbons. One signal will correspond to the carbons bonded to the amino groups, and
the other to the carbons bonded to the fluorine atoms. The carbon atoms attached to fluorine
will exhibit large C-F coupling constants.
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19F NMR: The fluorine NMR spectrum is expected to show a single resonance, as all four
fluorine atoms are chemically equivalent due to the molecule's symmetry.

IR Spectroscopy: The infrared spectrum of an aromatic primary amine typically displays two N-
H stretching bands in the region of 3300-3500 cm~1. Other characteristic absorptions include
C-N stretching and N-H bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. Fragmentation patterns will likely involve the loss of amino
groups and fluorine atoms.

Experimental Protocols

While a specific, detailed synthesis protocol for 2,3,5,6-tetrafluoro-1,4-phenylenediamine is not
readily available in the searched literature, a plausible synthetic route can be proposed based
on established reactions of fluorinated aromatic compounds.

Proposed Synthesis from 1,2,4,5-Tetrafluorobenzene:

A potential synthetic pathway involves the nitration of 1,2,4,5-tetrafluorobenzene followed by
reduction of the resulting dinitro compound.

o Step 1: Dinitration of 1,2,4,5-Tetrafluorobenzene. This step would involve reacting 1,2,4,5-
tetrafluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to
introduce two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,3,5,6-
tetrafluorobenzene.

o Step 2: Reduction of 1,4-Dinitro-2,3,5,6-tetrafluorobenzene. The dinitro compound can then
be reduced to the corresponding diamine. A common method for this transformation is
catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel
under a hydrogen atmosphere.

Experimental Workflow for Proposed Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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